2,3-Dichloroquinoxalin-6-amine
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Overview
Description
2,3-Dichloroquinoxalin-6-amine is a chemical compound with the molecular formula C8H5Cl2N3. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxalin-6-amine typically involves the reaction of 2,3-dichloroquinoxaline with an amine source. One common method is the Buchwald-Hartwig amination reaction, where 2,3-dichloroquinoxaline is reacted with an amine in the presence of a palladium catalyst and a base . This reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroquinoxalin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoxaline derivatives, depending on the nucleophile used.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline N-oxides and other oxidized derivatives.
Scientific Research Applications
2,3-Dichloroquinoxalin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound is used in the development of organic semiconductors and electroluminescent materials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,3-Dichloroquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: A derivative with phenyl groups instead of chlorine atoms, used in optoelectronic applications.
Quinoxaline-2,3-diones: Compounds with dione groups, known for their biological activities, including enzyme inhibition.
Uniqueness
2,3-Dichloroquinoxalin-6-amine is unique due to its chlorine substituents, which enhance its reactivity and allow for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various functionalized quinoxaline derivatives .
Properties
Molecular Formula |
C8H5Cl2N3 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
2,3-dichloroquinoxalin-6-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H,11H2 |
InChI Key |
YCLUGYOTBXWZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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